molecular formula C7H5FO2S B1313705 2-Fluoro-4-mercaptobenzoic acid CAS No. 1026347-56-7

2-Fluoro-4-mercaptobenzoic acid

Cat. No. B1313705
M. Wt: 172.18 g/mol
InChI Key: CBDZATKHEQYKOT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-mercaptobenzoic acid is similar to that of 4-Mercaptobenzoic acid and 5-Fluoro-2-mercaptobenzoic acid . The molecular formula is C7H5FO2S.

Scientific Research Applications

Analytical Chemistry Applications

4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) has been utilized as a colorimetric probe for differential detection of biothiols in various media, leveraging the high reactivity of the mercapto group. This method allows for the discrimination of cysteine, homocysteine, and glutathione, showcasing the utility of fluorinated compounds in analytical chemistry for biothiol discrimination (Lun Song et al., 2016).

Materials Science and Nanotechnology

The synthesis of coordination polymers and the formation of self-assembled monolayers (SAMs) have been significantly advanced by incorporating fluorine-containing compounds. For instance, 2-mercaptobenzoic acid-based coordination polymers demonstrate unique electrical conductivity and photosensitivity, attributed to S–S bond formation. This synthesis method highlights the role of fluorinated compounds in developing novel materials with enhanced properties (Basudeb Dutta et al., 2018).

Environmental Studies

The study of water movement in porous media benefits from the use of fluorobenzoate tracers, such as 2- and 4-fluorobenzoates. These compounds, owing to their conservative, noninteracting nature, serve as tracers for investigating soil and groundwater flow, providing insights into environmental processes and pollutant dispersion (D. Jaynes, 1994).

Surface Chemistry

The interaction of 4-mercaptobenzoic acid (4-MBA) with gold surfaces and nanoparticles has been extensively studied using surface-enhanced Raman scattering (SERS) and infrared spectroscopy. These studies reveal the adsorption behavior and chemical enhancement mechanisms of 4-MBA on metal surfaces, providing valuable information for the development of SERS-based sensors and analytical tools (C. Orendorff et al., 2005; Libin Yang et al., 2009).

Bioconjugation and Biodegradation

The conjugation of proteins and DNA with gold nanoparticles has been enhanced by the use of 4-mercaptobenzoic acid (p-MBA), demonstrating the compound's utility in bioconjugation techniques. This application is crucial for the identification of proteins in electron microscopy and the development of nanoscale biosensors (C. Ackerson et al., 2010).

Future Directions

2-Fluoro-4-mercaptobenzoic acid has potential applications in various fields of research and industry. For instance, 4-Mercaptobenzoic acid has been used in the development of SERS-based aptasensors for detecting kanamycin . Additionally, non-fluorescent 4-mercaptobenzoic acid has been used as a probe molecule to test the SERS activity, uniformity, and enhancement factors of a monolayer .

properties

IUPAC Name

2-fluoro-4-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDZATKHEQYKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-mercaptobenzoic acid

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